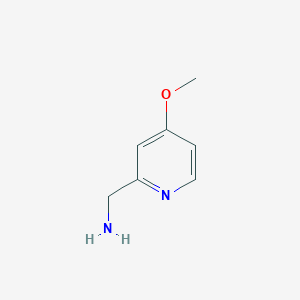

(4-Methoxypyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(4-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKAHGGNLZRWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624475 | |

| Record name | 1-(4-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194658-14-5 | |

| Record name | 1-(4-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxypyridin-2-yl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and computational models, offering valuable insights for the characterization of this molecule. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Methoxypyridin-2-yl)methanamine. These values are computationally derived and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data for (4-Methoxypyridin-2-yl)methanamine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Hydrogens | Assignment |

| ~8.1 | Doublet | 1H | H-6 (Pyridine ring) |

| ~6.8 | Doublet of Doublets | 1H | H-5 (Pyridine ring) |

| ~6.7 | Doublet | 1H | H-3 (Pyridine ring) |

| ~3.9 | Singlet | 2H | -CH₂-NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~1.6 | Broad Singlet | 2H | -NH₂ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (4-Methoxypyridin-2-yl)methanamine

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-4 (Pyridine ring, C-OCH₃) |

| ~158 | C-2 (Pyridine ring, C-CH₂NH₂) |

| ~149 | C-6 (Pyridine ring) |

| ~108 | C-5 (Pyridine ring) |

| ~106 | C-3 (Pyridine ring) |

| ~55 | -OCH₃ |

| ~48 | -CH₂-NH₂ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data for (4-Methoxypyridin-2-yl)methanamine

| Frequency (cm⁻¹) | Functional Group / Bond Vibration |

| 3400-3200 | N-H stretch (amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic -CH₂- and -OCH₃) |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | C-O stretch (aryl ether) |

| 1650-1550 | N-H bend (amine) |

| 1100-1000 | C-N stretch (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data for (4-Methoxypyridin-2-yl)methanamine

| m/z | Possible Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 121 | [M-NH₃]⁺ |

| 108 | [M-CH₂NH₂]⁺ |

| 95 | [M-C₂H₃N]⁺ |

| 79 | [C₅H₄N]⁺ |

Predicted for Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like (4-Methoxypyridin-2-yl)methanamine. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the compound.

Materials:

-

(4-Methoxypyridin-2-yl)methanamine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and transfer it into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Dissolution: Securely cap the NMR tube and vortex it until the sample is completely dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters for ¹³C NMR, which typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of the compound using the KBr pellet method.

Materials:

-

(4-Methoxypyridin-2-yl)methanamine sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of the compound using Electrospray Ionization (ESI).

Materials:

-

(4-Methoxypyridin-2-yl)methanamine sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe and infusion pump

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Spectrum Acquisition: Acquire the mass spectrum in the desired mass range. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated from the sample.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanamine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a methoxy group and an aminomethyl substituent on a pyridine core, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and methods for the structure elucidation of (4-Methoxypyridin-2-yl)methanamine. Furthermore, it explores its potential role in targeting signaling pathways relevant to drug development, particularly in the context of cancer therapy.

Chemical Properties and Structure

(4-Methoxypyridin-2-yl)methanamine, with the chemical formula C₇H₁₀N₂O, possesses a molecular weight of 138.17 g/mol .[1] The structure consists of a pyridine ring substituted with a methoxy group at the 4-position and an aminomethyl group at the 2-position.

Structural Information

| Identifier | Value |

| IUPAC Name | (4-Methoxypyridin-2-yl)methanamine |

| CAS Number | 194658-14-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Canonical SMILES | COC1=CC(=NC=C1)CN |

| InChI | InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 |

| InChIKey | SGKAHGGNLZRWQM-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Value |

| XLogP3 | -0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 138.079313 g/mol |

| Monoisotopic Mass | 138.079313 g/mol |

| Topological Polar Surface Area | 55.3 Ų |

| Heavy Atom Count | 10 |

Note: The data in this table is computationally predicted and may vary from experimental values.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 4-methoxypyridine.

Caption: Proposed two-step synthesis of (4-Methoxypyridin-2-yl)methanamine.

Experimental Protocol: Synthesis of 4-Methoxy-2-pyridinecarbonitrile (Intermediate)

This protocol is adapted from general procedures for the cyanation of pyridine derivatives.[2]

Materials:

-

4-Methoxypyridine

-

Protective agent (e.g., di-tert-butyl dicarbonate)

-

Cyanating agent (e.g., trimethylsilyl cyanide)

-

Catalyst (e.g., a palladium complex)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Protection of the Pyridine Ring: To a solution of 4-methoxypyridine in an anhydrous solvent, add the protective agent under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Cyanation: To the protected 4-methoxypyridine solution, add the cyanating agent and the catalyst. Heat the reaction mixture to reflux and monitor its progress.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-methoxy-2-pyridinecarbonitrile.

Experimental Protocol: Reduction of 4-Methoxy-2-pyridinecarbonitrile to (4-Methoxypyridin-2-yl)methanamine (Final Product)

This protocol is based on the general method for the reduction of cyanopyridines to aminomethylpyridines.[3][4]

Materials:

-

4-Methoxy-2-pyridinecarbonitrile

-

Reducing agent (e.g., Raney Nickel, Lithium Aluminum Hydride)

-

Solvent (e.g., Methanol saturated with ammonia for Raney Ni, or anhydrous THF/ether for LAH)

-

Hydrogen source (for catalytic hydrogenation)

-

Standard glassware for reduction reactions

Procedure (using Raney Nickel):

-

In a hydrogenation vessel, dissolve 4-methoxy-2-pyridinecarbonitrile in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 20 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt form to yield (4-Methoxypyridin-2-yl)methanamine.

Structure Elucidation

The definitive structure of (4-Methoxypyridin-2-yl)methanamine would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amino protons, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the methylene carbon, and the methoxy carbon, each at characteristic chemical shifts.

| Predicted ¹H NMR Spectral Data | Predicted ¹³C NMR Spectral Data |

| Chemical Shift (ppm) | Assignment |

| ~ 8.2 (d) | H6 (proton on pyridine ring) |

| ~ 6.8 (d) | H5 (proton on pyridine ring) |

| ~ 6.7 (s) | H3 (proton on pyridine ring) |

| ~ 3.9 (s) | -OCH₃ (methoxy protons) |

| ~ 3.8 (s) | -CH₂- (methylene protons) |

| ~ 1.9 (br s) | -NH₂ (amino protons) |

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C4 (pyridine ring) |

| ~ 160 | C2 (pyridine ring) |

| ~ 150 | C6 (pyridine ring) |

| ~ 110 | C5 (pyridine ring) |

| ~ 105 | C3 (pyridine ring) |

| ~ 55 | -OCH₃ (methoxy carbon) |

| ~ 48 | -CH₂- (methylene carbon) |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Expected IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretching (amine) |

| 2850-3000 | C-H stretching (aliphatic and aromatic) |

| 1580-1610 | C=C and C=N stretching (pyridine ring) |

| 1250-1300 | C-O stretching (aryl ether) |

| 1000-1100 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion (M⁺˙) is expected to follow characteristic pathways for amines and substituted pyridines.[5][6]

Caption: Predicted mass spectrometry fragmentation of (4-Methoxypyridin-2-yl)methanamine.

Potential Biological Activity and Signaling Pathways

While direct biological studies on (4-Methoxypyridin-2-yl)methanamine are limited, the methoxypyridine scaffold is a key component in a variety of biologically active molecules.[7][8][9] Notably, derivatives of methoxypyridine have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11]

The PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by (4-Methoxypyridin-2-yl)methanamine derivatives.

Derivatives of (4-Methoxypyridin-2-yl)methanamine could potentially be developed as dual PI3K/mTOR inhibitors. Such compounds could interfere with the kinase activity of these enzymes, leading to the downstream effects of decreased cell proliferation and increased apoptosis in cancer cells.

Conclusion

(4-Methoxypyridin-2-yl)methanamine is a compound with significant potential as a scaffold in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with experimental considerations, and a strategy for its structural elucidation. The exploration of its potential role in inhibiting the PI3K/mTOR signaling pathway highlights its relevance to modern drug discovery, particularly in the field of oncology. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. PubChemLite - (4-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Pyridinecarbonitrile, 4-methoxy- Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Pyridine Derivatives [pipzine-chem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. nbinno.com [nbinno.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Starting materials for (4-Methoxypyridin-2-yl)methanamine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Methoxypyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The primary and most efficient route involves a two-step process: the synthesis of the key intermediate, 4-methoxypyridine-2-carbonitrile, followed by its reduction to the target primary amine. This document details the necessary starting materials, provides step-by-step experimental protocols for each reaction, and presents quantitative data in structured tables for clarity and comparative analysis. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

(4-Methoxypyridin-2-yl)methanamine is a substituted picolinamine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the methoxy-substituted pyridine ring and the primary aminomethyl group, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this compound, emphasizing reproducible and scalable methods.

Primary Synthetic Pathway

The most common and reliable synthetic route to (4-Methoxypyridin-2-yl)methanamine proceeds via the formation and subsequent reduction of 4-methoxypyridine-2-carbonitrile. This pathway can be broken down into two main stages:

-

Stage 1: Synthesis of 4-Methoxypyridine-2-carbonitrile from a suitable precursor, typically 2-chloro-4-cyanopyridine.

-

Stage 2: Reduction of the Nitrile Group of 4-methoxypyridine-2-carbonitrile to the corresponding primary amine.

The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway for (4-Methoxypyridin-2-yl)methanamine.

Starting Materials and Intermediates

Synthesis of 2-Chloro-4-cyanopyridine

A common precursor for the key intermediate is 2-chloro-4-cyanopyridine. This can be synthesized from 4-cyanopyridine-N-oxide.

Method 1: Using Phosphorus Oxychloride and Triethylamine [1]

-

To a 1000 mL reaction flask, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).

-

Add phosphorus oxychloride (183.6 g) to the mixture.

-

Cool the reaction system to -2 ± 2 °C.

-

Slowly add triethylamine (151.5 g) dropwise over 2 hours, maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.

-

Upon completion, concentrate the reaction solution under reduced pressure until no more solvent distills off.

-

Add 240 mL of water to the residue and stir. A significant amount of solid will precipitate.

-

Collect the solid by suction filtration and rinse the filter cake with water.

-

This yields 117.5 g of 2-chloro-4-cyanopyridine as a white solid.

Method 2: Using Phosphorus Oxychloride [1]

-

Add phosphorus oxychloride (9.0 L, 97.4 mol) to 4-cyanopyridine N-oxide (3.0 kg, 24.98 mol).

-

Slowly heat the slurry to 80 °C and maintain for 5 hours, at which point the mixture should become a clear solution.

-

Increase the temperature to 100 °C and age for 24 hours.

-

After cooling to room temperature, slowly add the slurry to a pH 7 buffer solution (30 L), maintaining the temperature between 15-35 °C and the pH at approximately 5-6 by adding 9.6 N NaOH solution.

-

Extract the product into methyl tert-butyl ether (MTBE) (18 L).

-

Treat the organic layer with activated charcoal (600 g) for 4 hours.

-

Filter the mixture through celite and wash with MTBE.

-

Replace the solvent with heptane via distillation and filter the resulting slurry to recover the product.

Synthesis of 4-Methoxypyridine-2-carbonitrile

The key intermediate, 4-methoxypyridine-2-carbonitrile, is synthesized via a nucleophilic substitution reaction on 2-chloro-4-cyanopyridine.

Figure 2: Synthesis of 4-Methoxypyridine-2-carbonitrile.

Method 1 [2]

-

In a suitable reaction vessel, dissolve 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in dioxane (10 mL).

-

Add a methanolic solution of sodium methoxide (25%, 2.27 g, 10.5 mmol).

-

Heat the reaction mixture to reflux for 5 hours.

-

Cool the mixture to room temperature and let it stand overnight in a refrigerator.

-

Collect the precipitate by filtration and wash with methanol.

-

Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

-

Collect the resulting precipitate by filtration and wash with water to yield 4-cyano-2-methoxypyridine.

Method 2 (Larger Scale) [2][3]

-

Prepare a solution of sodium methoxide by dissolving sodium (20.8 g) in methanol (285 mL).

-

Add a solution of 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 mL) to the sodium methoxide solution.

-

Heat the mixture to reflux for 2.5 hours.

-

Allow the mixture to cool, then filter.

-

Reduce the volume of the filtrate to 200 mL by evaporation.

-

Add 400 mL of water to precipitate the product.

-

Filter the solid to obtain 2-methoxy-4-cyanopyridine.

| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |

| 2-Chloro-4-cyanopyridine | Sodium Methoxide | Dioxane/Methanol | 5 h | Reflux | 72% | [2] |

| 2-Chloro-4-cyanopyridine | Sodium Methoxide | Dioxane/Methanol | 2.5 h | Reflux | 51% | [2][3] |

Table 1: Summary of reaction conditions and yields for the synthesis of 4-Methoxypyridine-2-carbonitrile.

Synthesis of (4-Methoxypyridin-2-yl)methanamine

The final step in the primary synthetic pathway is the reduction of the nitrile functionality of 4-methoxypyridine-2-carbonitrile. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using Raney Nickel.

Figure 3: Reduction of 4-Methoxypyridine-2-carbonitrile to the target amine.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction should be carried out under anhydrous conditions.

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxypyridine-2-carbonitrile (1 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 15% aqueous sodium hydroxide (1.5 volumes), and finally water (3 volumes). Caution: This process is highly exothermic and generates hydrogen gas.

-

Stir the resulting suspension for 30 minutes, then filter through a pad of celite.

-

Wash the filter cake with ethyl acetate or dichloromethane.

-

Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxypyridin-2-yl)methanamine.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

| Reagent | Equivalents | Solvent | Time | Temperature | Workup |

| LiAlH₄ | 1.5 | THF | 4 h | 0 °C to RT | Sequential quench with H₂O, NaOH(aq), H₂O |

Table 2: General conditions for the LiAlH₄ reduction of a nitrile.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for larger-scale syntheses.

-

Prepare the Raney Nickel catalyst by washing the commercial slurry with deionized water and then with the reaction solvent (e.g., ethanol or methanol) under an inert atmosphere.

-

In a hydrogenation vessel (e.g., a Parr shaker or autoclave), add a solution of 4-methoxypyridine-2-carbonitrile in a suitable solvent such as methanol or ethanol, often saturated with ammonia to suppress the formation of secondary amine byproducts.

-

Carefully add the prepared Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere.

-

Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. It should be kept wet and disposed of properly.

-

Concentrate the filtrate under reduced pressure to obtain the crude (4-Methoxypyridin-2-yl)methanamine.

-

Purify the product as needed.

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Additive |

| Raney Nickel | H₂ gas | Methanol or Ethanol | ~50 psi | Room Temperature | Ammonia |

Table 3: Typical conditions for the catalytic hydrogenation of a nitrile with Raney Nickel.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. It is a flammable solid and should be handled with extreme care in a dry, inert atmosphere. The quenching procedure is highly exothermic and liberates hydrogen gas, which is flammable.

-

Raney Nickel: The activated catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It should be handled as a slurry and kept wet at all times.

-

Cyanide Compounds: The starting materials and intermediates containing a cyano group are toxic. Appropriate personal protective equipment should be worn, and these compounds should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of (4-Methoxypyridin-2-yl)methanamine is reliably achieved through a two-stage process involving the preparation of 4-methoxypyridine-2-carbonitrile followed by its reduction. While both LiAlH₄ reduction and catalytic hydrogenation are effective for the final step, the choice of method may depend on the scale of the synthesis and the available equipment. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Biological Activity of (4-Methoxypyridin-2-yl)methanamine Derivatives: A Technical Guide

Introduction

(4-Methoxypyridin-2-yl)methanamine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The presence of the pyridine ring, a common motif in many biologically active molecules, combined with the methoxy and methanamine substituents, provides a versatile scaffold for interacting with various biological targets. This technical guide provides an in-depth overview of the biological activities of this class of compounds, with a particular focus on their potential as anticancer agents and histamine H3 receptor antagonists. Due to the limited availability of public data on the specific core structure of (4-Methoxypyridin-2-yl)methanamine, this guide will also draw upon data from closely related methoxypyridine analogs to illustrate the therapeutic potential of this chemical class.

Anticancer and Antiproliferative Activity

Recent studies have highlighted the potential of methoxypyridine derivatives as potent anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, revealing promising activity and providing a basis for further structure-activity relationship (SAR) studies.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of 2-methoxypyridine-3-carbonitrile derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

| Compound ID | R Group | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 1a | 4-Bromophenyl | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| 1b | 4-Nitrophenyl | 1.2 ± 0.1 | 1.9 ± 0.2 | 1.5 ± 0.1 |

| 1c | 3-Nitrophenyl | 2.5 ± 0.4 | 3.0 ± 0.5 | 2.8 ± 0.4 |

| 1d | 3-Bromo-4-methoxyphenyl | 1.8 ± 0.3 | 2.4 ± 0.3 | 2.0 ± 0.2 |

Experimental Protocols

MTT Assay for Cell Viability

The antiproliferative activity of the (4-Methoxypyridin-2-yl)methanamine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, DU145, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 to 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals that have formed in the viable cells.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for in vitro anticancer screening.

Histamine H3 Receptor Antagonism

The (4-Methoxypyridin-2-yl)methanamine scaffold is of significant interest in the development of histamine H3 receptor (H3R) antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Signaling Pathway

Histamine H3 receptor antagonists block the inhibitory effect of histamine on its own release. This leads to an increased concentration of histamine in the synaptic cleft, which in turn enhances the activity of postsynaptic histamine receptors (H1 and H2), leading to increased neuronal excitability and the release of other neurotransmitters such as acetylcholine and dopamine.

Caption: Signaling pathway of histamine H3 receptor antagonists.

Experimental Protocols

Histamine H3 Receptor Binding Assay

The affinity of (4-Methoxypyridin-2-yl)methanamine derivatives for the histamine H3 receptor is determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is used as the radioligand.

-

Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification of Radioactivity: The amount of radioactivity retained on the filter is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Derivatives of (4-Methoxypyridin-2-yl)methanamine and related methoxypyridines are a promising class of compounds with diverse biological activities. Their potential as both anticancer agents and histamine H3 receptor antagonists warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued exploration and development of these compounds for therapeutic applications. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships and to optimize their pharmacological profiles.

The (4-Methoxypyridin-2-yl)methanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (4-Methoxypyridin-2-yl)methanamine scaffold is an increasingly important structural motif in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. This heterocyclic core, characterized by a pyridine ring substituted with a methoxy group at the 4-position and a methanamine group at the 2-position, offers a unique combination of electronic properties and hydrogen bonding capabilities. These features allow for high-affinity interactions with a variety of biological targets, making it a privileged scaffold in the design of novel drugs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds incorporating the (4-methoxypyridin-2-yl)methanamine core, with a particular focus on its application in the development of kinase inhibitors.

I. Synthetic Strategies

The synthesis of the (4-methoxypyridin-2-yl)methanamine scaffold and its derivatives can be achieved through several strategic routes, often involving the construction of the substituted pyridine ring followed by the introduction or modification of the methanamine side chain. A common precursor for this scaffold is 2-amino-4-methoxypyridine.

Experimental Protocol: Synthesis of 2-Amino-4-methoxypyridine

A general and efficient method for the synthesis of 2-amino-4-methoxypyridine involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 2-aminopyridine derivative with a methoxide source.[1][2]

Procedure:

-

Reaction Setup: A solution of 4-chloropyridin-2-amine (10 g, 78.1 mmol) is prepared in a sodium methoxide solution (50 mL, 1 M) in a sealed reaction tube.[1][2]

-

Reaction Conditions: The reaction mixture is heated to 145 °C for 6 hours.[1][2]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, eluting with a 10% solution of methanol in dichloromethane to yield 2-amino-4-methoxypyridine as an off-white solid (7.7 g, 79% yield).[1][2]

Further elaboration to introduce the methanamine at the 2-position can be achieved through various synthetic transformations, including reduction of a nitrile or an amide, or by reductive amination of the corresponding aldehyde.

II. Biological Activity and Therapeutic Applications

The (4-methoxypyridin-2-yl)methanamine scaffold is a key component in a variety of biologically active compounds, with a notable prominence in the field of kinase inhibition. The pyridine nitrogen and the methanamine side chain can act as crucial hydrogen bond donors and acceptors, while the methoxy group can influence solubility and metabolic stability, as well as participate in specific interactions with the target protein.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] A number of potent and selective inhibitors targeting components of this pathway feature a methoxypyridine core, demonstrating the utility of this scaffold in designing such agents.[3]

A recent study detailed the design and synthesis of a series of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.[3] One of the standout compounds from this series, 22c , which incorporates a 2-methoxy-3-aminopyridine scaffold (an isomer of the title scaffold), exhibited potent inhibitory activity against PI3Kα and mTOR.[3]

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |

| 22c | 0.22 | 23 | 130 | 20 |

Data sourced from Wen et al. (2023).[3]

The potent activity of compound 22c underscores the potential of the methoxypyridine scaffold in the design of highly effective kinase inhibitors. The structure-activity relationship (SAR) studies revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety was crucial for potent PI3K inhibitory activity.[3]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against PI3K and mTOR can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase (PI3Kα or mTOR), the substrate (e.g., phosphatidylinositol for PI3K), ATP, and the test compound at various concentrations in a suitable buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO treated) and the IC50 values are determined by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling cascade. Upon activation by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, which in turn regulates protein synthesis, cell growth, and proliferation.[3][4]

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

General Drug Discovery Workflow

The discovery and development of novel therapeutic agents based on the (4-methoxypyridin-2-yl)methanamine scaffold follow a structured and iterative workflow, integrating medicinal chemistry, pharmacology, and computational sciences.

Caption: A generalized workflow for drug discovery and development.

IV. Conclusion

The (4-methoxypyridin-2-yl)methanamine scaffold represents a valuable and versatile building block in the design of novel therapeutic agents. Its favorable physicochemical properties and ability to engage in key interactions with biological targets have led to its incorporation into potent modulators of various enzymes and receptors, with a particularly significant impact in the development of kinase inhibitors. The successful application of this scaffold in targeting the PI3K/Akt/mTOR pathway highlights its potential for the development of new anticancer therapies. Further exploration of the chemical space around this privileged core is anticipated to yield a new generation of selective and effective drugs for a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Evaluation of (4-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry due to its structural similarity to molecules with demonstrated biological activity. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the key physicochemical parameters of (4-Methoxypyridin-2-yl)methanamine, including its pKa, lipophilicity (logP), and aqueous solubility. While direct experimental data for this specific molecule is limited, this guide presents estimated values derived from closely related structural analogs, providing a robust foundation for research and development activities. Furthermore, detailed experimental protocols for the determination of these properties are provided. Recognizing the potential of substituted pyridines in oncology, this guide also outlines a proposed experimental workflow for the biological evaluation of (4-Methoxypyridin-2-yl)methanamine as a potential anticancer agent, focusing on its possible role as a modulator of the PI3K/AKT/mTOR signaling pathway and as an inhibitor of tubulin polymerization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the key identifiers and the estimated physicochemical properties of (4-Methoxypyridin-2-yl)methanamine.

Compound Identification

| Identifier | Value |

| IUPAC Name | (4-Methoxypyridin-2-yl)methanamine |

| CAS Number | 194658-14-5 |

| Chemical Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | COC1=CC(=NC=C1)CN |

| InChI | InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 |

Estimated Physicochemical Data

| Property | Estimated Value | Basis for Estimation |

| pKa (Aliphatic Amine) | ~8.8 | Based on the experimental pKa of the aminomethyl group in 2-(Aminomethyl)pyridine (pKa₂ = 8.79)[1]. The electron-donating methoxy group at the 4-position is expected to have a minor effect on the basicity of the exocyclic amine. |

| pKa (Pyridine Nitrogen) | ~6.5 | Based on the experimental pKa of 4-Methoxypyridine (pKa = 6.47)[2]. The aminomethyl group at the 2-position is expected to have a minimal inductive effect on the basicity of the pyridine nitrogen. |

| logP (Octanol-Water) | ~-0.1 | Estimated from the predicted XlogP of -0.3[3] and the experimental logP of the parent compound 2-(Aminomethyl)pyridine, which is -0.2[4]. The methoxy group is expected to slightly increase lipophilicity. |

| Aqueous Solubility | Soluble | Based on the high water solubility of 2-(Aminomethyl)pyridine ("SOLUBLE" and "1000mg/ml at 20°C")[1][5]. The methoxy group is not expected to dramatically decrease the aqueous solubility, especially given the presence of two basic centers that can be protonated. |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is crucial for drug development. The following are detailed protocols for measuring the pKa, logP, and aqueous solubility of (4-Methoxypyridin-2-yl)methanamine.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

-

(4-Methoxypyridin-2-yl)methanamine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of (4-Methoxypyridin-2-yl)methanamine in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial Acidification: Acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl.

-

Titration: Titrate the acidic solution with standardized 0.1 M NaOH. Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Since (4-Methoxypyridin-2-yl)methanamine has two basic centers (the aliphatic amine and the pyridine nitrogen), two inflection points are expected. The pKa values can be determined from the first derivative of the titration curve.

Determination of logP by Shake-Flask Method with HPLC Analysis

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Materials:

-

(4-Methoxypyridin-2-yl)methanamine

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Vortex mixer

-

Glass vials

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate. Use the appropriate phase for preparing solutions.

-

Sample Preparation: Prepare a stock solution of (4-Methoxypyridin-2-yl)methanamine in the aqueous phase (phosphate buffer, pH 7.4).

-

Partitioning: In a glass vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.

-

Equilibration: Tightly cap the vial and shake it vigorously using a vortex mixer for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and n-octanol phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility by Shake-Flask Method with UV-Vis Spectroscopy

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

(4-Methoxypyridin-2-yl)methanamine (solid form)

-

Phosphate buffer (e.g., pH 7.4)

-

UV-Vis spectrophotometer

-

Shaker or orbital incubator maintained at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge and/or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid (4-Methoxypyridin-2-yl)methanamine to a known volume of the aqueous buffer in a sealed container. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Prepare a series of dilutions of the clear supernatant. Measure the absorbance of these solutions at the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration of the compound in the saturated solution by comparing its absorbance to a standard calibration curve prepared from known concentrations of the compound. The resulting concentration is the aqueous solubility.

Proposed Biological Evaluation Workflow

Given the structural alerts present in (4-Methoxypyridin-2-yl)methanamine and the known biological activities of related compounds, a logical starting point for its biological evaluation is in the context of cancer therapeutics. The following workflow is proposed to investigate its potential as an anticancer agent.

Potential Signaling Pathway Involvement: PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][5][6][7] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][7] Given that derivatives of methoxypyridine have been identified as PI3K/mTOR dual inhibitors, it is plausible that (4-Methoxypyridin-2-yl)methanamine could exert its potential anticancer effects through modulation of this pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of (4-Methoxypyridin-2-yl)methanamine, leveraging data from structural analogs to offer valuable estimations for pKa, logP, and aqueous solubility. The detailed experimental protocols herein serve as a practical resource for the precise determination of these critical parameters. Furthermore, the proposed biological evaluation workflow, centered on its potential as an anticancer agent targeting the PI3K/AKT/mTOR pathway and tubulin polymerization, offers a strategic direction for future research. This comprehensive guide is intended to facilitate and accelerate the investigation of (4-Methoxypyridin-2-yl)methanamine in drug discovery and development programs.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxypyridin-2-yl)methanamine (CAS 194658-14-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxypyridin-2-yl)methanamine, with CAS number 194658-14-5, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the basic nitrogen of the pyridine ring, the primary amine, and the electron-donating methoxy group, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its applications in contemporary research, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

(4-Methoxypyridin-2-yl)methanamine is a research chemical available from various commercial suppliers. Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 194658-14-5 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀N₂O | Sigma-Aldrich |

| Molecular Weight | 138.17 g/mol | Ambeed |

| IUPAC Name | (4-methoxypyridin-2-yl)methanamine | Sigma-Aldrich |

| Synonyms | 2-(Aminomethyl)-4-methoxypyridine | - |

| InChI Key | SGKAHGGNLZRWQM-UHFFFAOYSA-N | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of (4-Methoxypyridin-2-yl)methanamine are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves the reduction of the corresponding nitrile, 2-cyano-4-methoxypyridine. This approach is analogous to the synthesis of similar aminomethylpyridines.

Proposed Synthetic Pathway

A potential two-step synthesis starting from 4-methoxypyridine is outlined below. The first step involves the cyanation of the pyridine ring at the 2-position, followed by the reduction of the nitrile group to a primary amine.

An In-depth Technical Guide to 2-(aminomethyl)-4-methoxypyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-4-methoxypyridine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive public data on this specific compound, this guide combines known information with representative data and protocols from closely related analogs to provide a thorough resource for researchers.

Chemical Identity and Synonyms

The compound 2-(aminomethyl)-4-methoxypyridine is a substituted pyridine with a methoxy group at the 4-position and an aminomethyl group at the 2-position. Establishing the correct nomenclature and identifying synonyms is crucial for accurate literature and database searches.

Table 1: Synonyms and Identifiers for 2-(aminomethyl)-4-methoxypyridine

| Identifier Type | Identifier |

| IUPAC Name | (4-methoxypyridin-2-yl)methanamine |

| CAS Number | 194658-14-5[1] |

| Molecular Formula | C7H10N2O[1] |

| Molecular Weight | 138.17 g/mol [1] |

| Canonical SMILES | COC1=CC(=NC=C1)CN[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for 2-(aminomethyl)-4-methoxypyridine is scarce, predicted values and data from analogous compounds can provide useful estimates.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 51.3 Ų | PubChem |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Representative Synthesis Protocols

The synthesis of aminomethylpyridine derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of 2-(aminomethyl)-4-methoxypyridine.

Representative Synthesis of an Aminomethylpyridine Derivative

This protocol outlines a general method for the synthesis of 3-aminomethyl-pyridines via hydrogenation of the corresponding cyanopyridine. This approach is widely used for the preparation of aminomethyl-pyridines.

Experimental Protocol:

-

Hydrogenation Setup: A solution of the corresponding 3-cyano-pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) containing ammonia is prepared in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Palladium on charcoal (Pd/C, 10 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the desired aminomethyl-pyridine.

Logical Workflow for a Potential Synthesis Route

The following diagram illustrates a potential synthetic workflow for obtaining a substituted aminomethyl-pyridine, starting from a cyanopyridine precursor.

Caption: A logical workflow for the synthesis of a 3-aminomethyl-pyridine derivative.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(aminomethyl)-4-methoxypyridine is not extensively documented, methoxypyridine derivatives are known to exhibit a range of pharmacological effects. Notably, some sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors, which are key components of a critical signaling pathway in cancer.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it an important target for drug development.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the potential point of inhibition by methoxypyridine derivatives.

References

Potential Therapeutic Targets for (4-Methoxypyridin-2-yl)methanamine Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential therapeutic applications for analogs of (4-Methoxypyridin-2-yl)methanamine by examining structurally related compounds and their interactions with various biological targets. While direct pharmacological data for derivatives of (4-Methoxypyridin-2-yl)methanamine is limited in publicly available literature, analysis of analogous chemical scaffolds reveals several promising avenues for drug discovery. This document outlines the key therapeutic targets, summarizes quantitative biological data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Analogs of the (4-Methoxypyridin-2-yl)methanamine scaffold have shown potential as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase involved in extracellular matrix remodeling. Dysregulation of LOXL2 is implicated in fibrosis and cancer progression, making it a compelling therapeutic target.[1][2] A notable example is (2-Chloropyridin-4-yl)methanamine, a selective LOXL2 inhibitor.[3][4]

Quantitative Data: LOXL2 Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| (2-Chloropyridin-4-yl)methanamine | hLOXL2 | 126 | Amplex Red Assay |

| PXS-5153A | hLOXL2 | <40 | Amplex Red Assay |

| PAT-1251 | hLOXL2 | 710 | Amplex Red Assay |

Experimental Protocol: In Vitro LOXL2 Inhibition Assay (Amplex Red)

This protocol describes the determination of inhibitor potency against recombinant human LOXL2 using the Amplex Red assay, which measures the hydrogen peroxide (H₂O₂) produced during the enzymatic reaction.[1][5]

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Substrate (e.g., 1,5-diaminopentane)

-

Assay Buffer (e.g., 50 mM sodium borate, pH 8.2, with 1.2 M urea)

-

Test compounds (e.g., (4-Methoxypyridin-2-yl)methanamine analogs)

-

96-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of rhLOXL2 in assay buffer.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a substrate/Amplex Red/HRP working solution in assay buffer.

-

-

Assay Plate Setup:

-

Blank wells: Add assay buffer and the substrate/Amplex Red/HRP solution.

-

Control wells (100% activity): Add rhLOXL2 solution and assay buffer (with the same final concentration of vehicle as the test compound wells).

-

Inhibitor wells: Add rhLOXL2 solution and the desired concentrations of the test compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add the substrate/Amplex Red/HRP working solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.[1][5]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

Caption: LOXL2 signaling pathway in fibrosis and cancer.

Caption: Workflow for LOXL2 Inhibition Assay.

Histamine H3 Receptor (H3R) Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. H3R antagonists/inverse agonists are being investigated for the treatment of various neurological and psychiatric disorders.[6] Non-imidazole compounds, including those with a pyridine core, are a well-established class of H3R antagonists.

Quantitative Data: Pyridine-based H3R Antagonists

| Compound | Receptor | Ki (nM) | Functional Assay (pA2) |

| ADS003 | hH3R | - | 8.47 |

| ADS009 | hH3R | - | 7.79 |

| Pitolisant | hH3R | 1.5 | - |

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the human H3 receptor using a radiolabeled antagonist.[7][8][9]

Materials:

-

Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 100 µM histamine.

-

Test compounds (e.g., (4-Methoxypyridin-2-yl)methanamine analogs).

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of the test compound.

-

Initiate Binding: Add the cell membrane preparation to each well.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Signaling Pathway and Experimental Workflow

Caption: Histamine H3 Receptor signaling pathway.

Caption: Workflow for H3R Radioligand Binding Assay.

Dopamine D4 Receptor (D4R) Ligands

The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex and hippocampus. It is implicated in cognitive processes and is a target for the treatment of neuropsychiatric disorders such as schizophrenia and ADHD.[10][11] Compounds containing a pyridine ring linked to a piperidine or piperazine moiety have been identified as potent and selective D4R ligands.

Quantitative Data: Pyridine-based D4R Ligands

| Compound | Receptor | Ki (nM) |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one | D4 | 0.5 |

| YM-43611 | hD4 | 2.10 |

| Belaperidone | D4 | 3.1 |

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human D4 receptor.[12][13]

Materials:

-

Membranes from cells stably expressing the human D4 receptor (e.g., CHO cells).

-

Radioligand: [³H]N-methylspiperone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: 10 µM haloperidol.

-

Test compounds.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% PEI.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]N-methylspiperone, and varying concentrations of the test compound.

-

Initiate Binding: Add the cell membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Termination and Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters and wash with ice-cold wash buffer.

-

Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 and subsequently the Ki value as described for the H3R binding assay.

Signaling Pathway and Experimental Workflow

Caption: Dopamine D4 Receptor signaling pathway.

Caption: Workflow for D4R Radioligand Binding Assay.

Conclusion

The exploration of chemical scaffolds related to (4-Methoxypyridin-2-yl)methanamine reveals a rich landscape of potential therapeutic targets. The structural motif of a substituted aminomethylpyridine is present in potent and selective modulators of LOXL2, the histamine H3 receptor, and the dopamine D4 receptor, among others. The data and protocols presented in this guide offer a solid foundation for initiating drug discovery programs aimed at developing novel therapeutics based on this versatile chemical core. Further synthesis and screening of direct analogs of (4-Methoxypyridin-2-yl)methanamine against these and other targets are warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Methoxypyridin-2-yl)methanamine Derivatives for Structure-Activity Relationship (SAR) Studies as PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The (4-Methoxypyridin-2-yl)methanamine scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have shown significant potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways, which are critical in cancer cell proliferation, survival, and metabolism. This document provides detailed protocols for the synthesis of the core scaffold and its derivatives, along with a representative Structure-Activity Relationship (SAR) study to guide lead optimization efforts.

I. Synthesis of the Core Scaffold: (4-Methoxypyridin-2-yl)methanamine

The synthesis of the core scaffold is achieved through a two-step process involving the formation of a nitrile intermediate followed by its reduction.

Step 1: Synthesis of 4-Cyano-2-methoxypyridine

This procedure outlines the synthesis of the nitrile precursor from 2-chloro-4-cyanopyridine.

Experimental Protocol:

-

To a solution of 2-chloro-4-cyanopyridine (1.38 g, 10 mmol) in 10 mL of dioxane, add a 25% methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).

-

Heat the reaction mixture to reflux for 5 hours.

-

After reflux, cool the mixture to room temperature and let it stand overnight in a refrigerator.

-

Collect the resulting precipitate by filtration and wash it with cold methanol.

-

Concentrate the filtrate to approximately 10 mL and add 100 mL of water.

-

Collect the new precipitate by filtration and wash it with water to yield 4-cyano-2-methoxypyridine as a white solid.

Step 2: Synthesis of (4-Methoxypyridin-2-yl)methanamine

This protocol describes the reduction of the nitrile to the primary amine.

Experimental Protocol:

-